4-Fluoro-3-methylbutanoic acid 4-Fluoro-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1314903-64-4
VCID: VC4078404
InChI: InChI=1S/C5H9FO2/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3,(H,7,8)
SMILES: CC(CC(=O)O)CF
Molecular Formula: C5H9FO2
Molecular Weight: 120.12

4-Fluoro-3-methylbutanoic acid

CAS No.: 1314903-64-4

Cat. No.: VC4078404

Molecular Formula: C5H9FO2

Molecular Weight: 120.12

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methylbutanoic acid - 1314903-64-4

Specification

CAS No. 1314903-64-4
Molecular Formula C5H9FO2
Molecular Weight 120.12
IUPAC Name 4-fluoro-3-methylbutanoic acid
Standard InChI InChI=1S/C5H9FO2/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3,(H,7,8)
Standard InChI Key UADMTAKPNCQPNT-UHFFFAOYSA-N
SMILES CC(CC(=O)O)CF
Canonical SMILES CC(CC(=O)O)CF

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

4-Fluoro-3-methylbutanoic acid is defined by the IUPAC name 4-fluoro-3-methylbutanoic acid and the CAS registry number 403-15-6. Its canonical SMILES string (CC(CC(=O)O)CF) reflects the branched aliphatic chain with fluorine and methyl substituents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₅H₉FO₂
Molecular Weight120.13 g/mol
AppearanceWhite crystalline solid
Melting Point164–168°C
Density1.15 g/cm³ (estimated)
SolubilitySoluble in polar solvents (e.g., DMF, acetonitrile)

The fluorine atom’s electronegativity (3.98 Pauling scale) induces a strong dipole moment, enhancing the compound’s reactivity in nucleophilic substitutions and hydrogen-bonding interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

  • ¹H NMR: Protons adjacent to the fluorine atom exhibit deshielding, with coupling constants (J<sub>H-F</sub>) of ~10–20 Hz.

  • ¹⁹F NMR: A characteristic chemical shift of δ −110 to −130 ppm confirms the aliphatic fluorine environment.
    Density functional theory (DFT) simulations further validate bond angles and electrostatic potential maps, rationalizing its regioselectivity in reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via fluorination of 3-methylbutanoic acid precursors. A common route involves:

  • Intermediate Preparation: 3-Methyl-4-hydroxybutanoic acid is generated through aldol condensation or Grignard reactions.

  • Fluorination: Selectfluor® or potassium fluoride (KF) in polar solvents (e.g., DMF) replaces the hydroxyl group with fluorine at 0–40°C, achieving >80% yield.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production by improving heat/mass transfer and reducing side reactions. Key steps include:

  • Precursor Synthesis: Batch reactors produce 3-methylbutanoic acid derivatives.

  • Fluorination: Tubular reactors with immobilized fluorinating agents enhance reaction efficiency.

  • Distillation: Short-path distillation isolates the product while minimizing thermal degradation.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in three primary reaction types:

  • Oxidation: Treatment with KMnO₄ or CrO₃ yields 4-fluoro-3-methylbutanone, a ketone derivative.

  • Reduction: LiAlH₄ reduces the carboxyl group to 4-fluoro-3-methylbutanol, an alcohol intermediate.

  • Nucleophilic Substitution: Hydroxide ions replace fluorine, forming 4-hydroxy-3-methylbutanoic acid under basic conditions.

Industrial Uses

4-Fluoro-3-methylbutanoic acid serves as a precursor for:

  • Specialty Polymers: Fluorinated polyesters with enhanced thermal stability.

  • Agrochemicals: Herbicides and pesticides leveraging fluorine’s electronegativity for target binding.

Structure-Activity Relationships (SAR)

Fluorine’s Role

Replacing fluorine with chlorine or methyl groups reduces anticoccidial activity by 10-fold, underscoring fluorine’s unique electronic and steric contributions.

Methyl Substitution

The 3-methyl group enhances metabolic stability by shielding the carboxyl group from esterase-mediated hydrolysis, prolonging in vivo half-life.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
3-Fluoro-3-methylbutanoic acidFluorine at C3 instead of C410× lower enzyme inhibition
4-Fluoro-2-methylbutanoic acidMethyl at C2 instead of C3Reduced anticoccidial potency
4-Fluoro-3-ethylbutanoic acidEthyl group increases steric hindranceImproved metabolic stability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator